Methyl 5-hydroxynicotinate hydrochloride
Overview
Description
Methyl 5-hydroxynicotinate hydrochloride: is a chemical compound with the molecular formula C7H7NO3·HCl. It is a derivative of nicotinic acid, specifically a methyl ester of 5-hydroxynicotinic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 5-hydroxynicotinic acid.
Esterification: The 5-hydroxynicotinic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction produces methyl 5-hydroxynicotinate.
Formation of Hydrochloride Salt: The methyl 5-hydroxynicotinate is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in methyl 5-hydroxynicotinate hydrochloride.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained to ensure high yield and purity.
Purification: The product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-hydroxynicotinate hydrochloride can undergo oxidation reactions, typically forming quinonoid structures.
Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Quinonoid derivatives.
Reduction Products: Reduced nicotinic acid derivatives.
Substitution Products: Various substituted nicotinic acid esters.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving nicotinic acid derivatives and their biological activities.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Mechanism:
Biochemical Pathways: Methyl 5-hydroxynicotinate hydrochloride interacts with various biochemical pathways, particularly those involving nicotinic acid and its derivatives.
Molecular Targets: It targets enzymes and receptors associated with nicotinic acid metabolism.
Pathways Involved:
Nicotinic Acid Pathway: Involves the conversion of nicotinic acid derivatives into active metabolites that participate in cellular processes.
Comparison with Similar Compounds
Methyl Nicotinate: Another ester of nicotinic acid, but without the hydroxyl group at the 5-position.
Ethyl 5-hydroxynicotinate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness:
Hydroxyl Group: The presence of the hydroxyl group at the 5-position makes methyl 5-hydroxynicotinate hydrochloride unique, influencing its reactivity and biological activity.
Hydrochloride Salt: The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
methyl 5-hydroxypyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTTVNGGAWBBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89937-78-0 | |
Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89937-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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